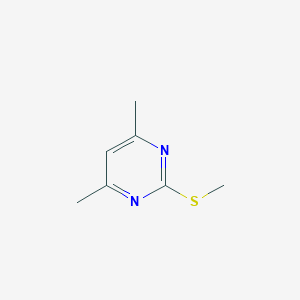

4,6-Dimethyl-2-(methylthio)pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine involves various chemical processes and optimizations. For instance, an effective synthesis method involves the reaction of thiourea and acetylacetone, with specific conditions such as a reaction temperature of 65°C and a reaction time of 5 hours yielding an 85% success rate. This method highlights the importance of temperature, reaction time, and solvent volume in optimizing the yield and efficiency of the synthesis process (H. Jing, 2009).

Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(methylthio)pyrimidine has been studied through various spectroscopic and theoretical methods, providing insights into its electronic and geometric configuration. For example, research on related compounds such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 4,6-dichloro-2-(methylthio)pyrimidine, reveals detailed structural information through single-crystal X-ray diffraction studies. These studies help in understanding the molecular interactions and properties essential for its reactivity and applications (P. Krishna Murthy et al., 2019).

Chemical Reactions and Properties

4,6-Dimethyl-2-(methylthio)pyrimidine participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity has been explored in the context of synthesizing novel pyrimido[4,5-d]pyrimidine derivatives, showcasing its versatility in organic synthesis (D. Prajapati & A. Thakur, 2005). Additionally, its electrochemical oxidation has been studied, providing valuable insights into its chemical properties and potential applications in various oxidation processes (F. Freeman et al., 2008).

Aplicaciones Científicas De Investigación

Summary of the Application

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is widely used in biological, pharmaceutical, and agrochemical fields . It is a key intermediate in the preparation of ambrisentan and darusentan, which are highly selective endothelin receptor antagonists used to treat pulmonary hypertension .

Methods of Application or Experimental Procedures

A convenient and efficient three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine can be achieved by cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine, methylation with dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methyl thiopyrimidine, and oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide to afford the title compound in an overall yield of 75% .

Results or Outcomes Obtained

The synthesis method described above is reported to be convenient and efficient, utilizing environmentally friendly reagents, dimethyl carbonate for methylation, and hydrogen peroxide for the s-oxidation . The overall yield of the title compound is 75% .

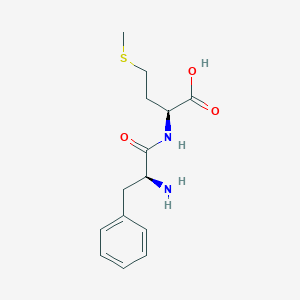

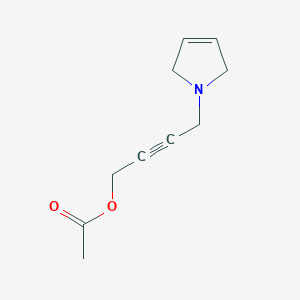

Application in the Synthesis of Pyrrolopyrimidines

Summary of the Application

Pyrrolopyrimidines are of high interest in medicinal chemistry because some of them possess biological and pharmacological activities . The synthesis of pyrrolopyrimidines often involves the use of “4,6-Dimethyl-2-(methylthio)pyrimidine” as a starting material .

Results or Outcomes Obtained

Pyrrolopyrimidines synthesized using “4,6-Dimethyl-2-(methylthio)pyrimidine” have been reported to exhibit a wide range of biological activities, including anti-leukemia, tyrosine kinase inhibition, anti-HIV-1, antibiotic, antiangiogenic, and antitumor properties .

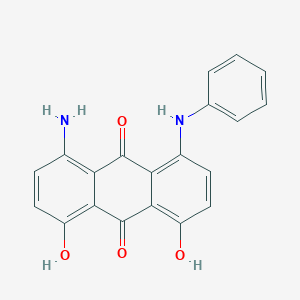

Application in the Synthesis of Diazines

Summary of the Application

Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . “4,6-Dimethyl-2-(methylthio)pyrimidine” is used as a starting material in the synthesis of these diazines .

Results or Outcomes Obtained

Diazines synthesized using “4,6-Dimethyl-2-(methylthio)pyrimidine” have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

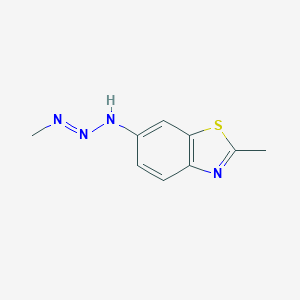

Application in the Synthesis of Azo Derivatives

Summary of the Application

“4,6-Dimethyl-2-(methylthio)pyrimidine” is used in the synthesis of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine . These azo compounds are important in the dyes and pigments industry .

Methods of Application or Experimental Procedures

The synthesis of these azo derivatives involves a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .

Results or Outcomes Obtained

The synthesized azo derivatives show that they exist in hydrazon tautomeric forms . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated . The results show that these dyes may be suitable for applications in the textile industry .

Safety And Hazards

Propiedades

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTOWNMJYBIWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492396 | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(methylthio)pyrimidine | |

CAS RN |

14001-64-0 | |

| Record name | 4,6-Dimethyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 4,6-dimethyl-2-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

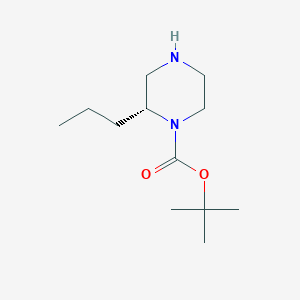

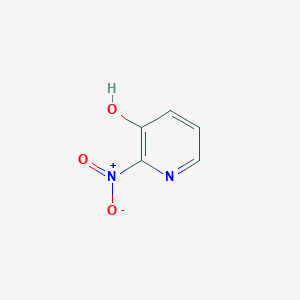

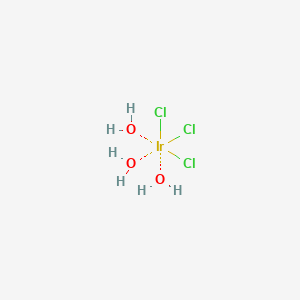

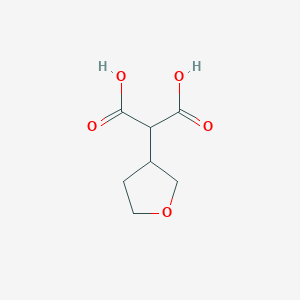

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.